

How to overcome Farrerol's limited solubility in aqueous buffers

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Compound of Interest		
Compound Name:	Farrerol	
Cat. No.:	B8034756	Get Quote

Technical Support Center: Farrerol Solubilization

Welcome to the technical support center for **Farrerol**. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with **Farrerol**'s limited solubility in aqueous buffers. Here you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is **Farrerol** and why is its aqueous solubility a challenge?

Farrerol is a natural flavonoid compound extracted from plants like Rhododendron dauricum. [1] It exhibits a wide range of promising pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects.[2][3][4][5] However, its molecular structure makes it poorly soluble in water. This low aqueous solubility is a significant hurdle for its therapeutic application, as it can lead to poor absorption, low bioavailability, and difficulties in preparing stock solutions for in vitro and in vivo experiments.[3][4]

Q2: What are the primary methods to enhance the solubility of **Farrerol**?

There are several established techniques to overcome the solubility limitations of poorly soluble drugs like **Farrerol**. The most common approaches include:



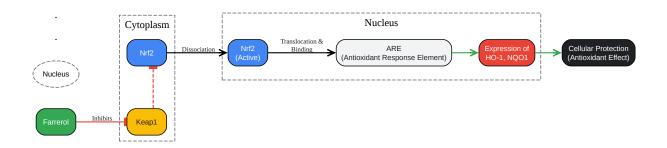
- Use of Co-solvents: Blending water with a miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol can significantly increase solubility.[6]
- pH Adjustment: **Farrerol** is a weakly acidic compound, and its solubility can be increased by adjusting the pH of the buffer.[7][8]
- Cyclodextrin Complexation: Encapsulating the Farrerol molecule within a cyclodextrin (like hydroxypropyl-β-cyclodextrin) creates an inclusion complex with greatly improved aqueous solubility.[9][10][11]
- Nanoparticle Formulations: Loading Farrerol into nanocarriers such as liposomes, polymeric nanoparticles, or self-nano-emulsifying drug delivery systems (SNEDDS) can enhance both solubility and bioavailability.[12][13][14]

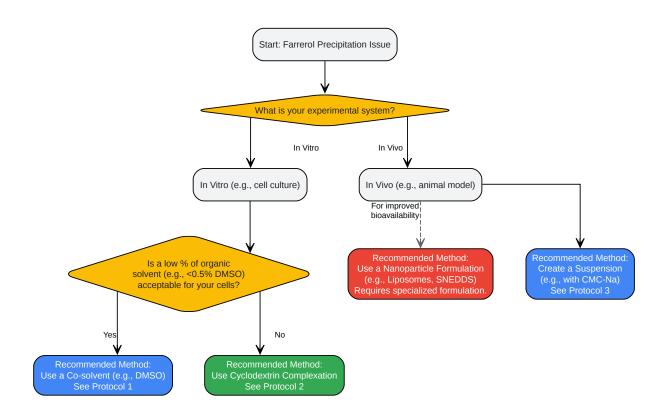
Q3: How does Farrerol exert its biological effects?

Farrerol's mechanisms of action are linked to its potent antioxidant and anti-inflammatory properties. A primary pathway it modulates is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][15] By activating Nrf2, Farrerol promotes the expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), which protect cells from oxidative stress.[2][15][16] It also inhibits inflammatory pathways like NF-κB.[2][16]

Farrerol Signaling Pathway







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